3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine
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Overview
Description
3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is a heterocyclic compound with a unique structure that combines a pyrazole ring and an oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine typically involves the iodination of a precursor compound. One common method involves the reaction of 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Catalysis: The compound can act as a catalyst or a catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of key enzymes or interference with signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
- 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine
Uniqueness
3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-iodinated counterparts. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H9IN2O |
---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
3-iodo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
InChI |
InChI=1S/C7H9IN2O/c1-5-3-10-7(11-4-5)6(8)2-9-10/h2,5H,3-4H2,1H3 |
InChI Key |
MDAOINGBFAZHRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=C(C=N2)I)OC1 |
Origin of Product |
United States |
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